Krb27nuv4B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-bis(prop-2-ynyl)indan-1-amine can be synthesized through solvent-free synthetic approaches, particularly via A3 and KA2 coupling reactions . These methods involve the use of aldehydes, amines, and alkynes as starting materials, with catalysts such as zinc oxide nanoparticles to facilitate the reaction .
Industrial Production Methods: Industrial production of N,N-bis(prop-2-ynyl)indan-1-amine typically involves large-scale A3 coupling reactions under controlled conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions makes the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: N,N-bis(prop-2-ynyl)indan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different substituents.
Substitution: The propargyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted indan-1-amines and their derivatives .
Scientific Research Applications
N,N-bis(prop-2-ynyl)indan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-bis(prop-2-ynyl)indan-1-amine involves its interaction with monoamine oxidase enzymes, particularly monoamine oxidase-B. By inhibiting this enzyme, the compound prevents the breakdown of neurotransmitters such as dopamine, thereby exerting neuroprotective effects . This inhibition helps in reducing oxidative stress and stabilizing mitochondrial membranes, which is beneficial in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Rasagiline: An indane derivative with a similar structure, known for its selective inhibition of monoamine oxidase-B.
Selegiline: Another propargylamine used in the treatment of Parkinson’s disease.
Uniqueness: N,N-bis(prop-2-ynyl)indan-1-amine is unique due to its dual propargyl groups, which enhance its binding affinity and specificity towards monoamine oxidase-B compared to other similar compounds . This structural feature makes it a promising candidate for further research and development in neuroprotective therapies .
Properties
CAS No. |
92850-02-7 |
---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N,N-bis(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C15H15N/c1-3-11-16(12-4-2)15-10-9-13-7-5-6-8-14(13)15/h1-2,5-8,15H,9-12H2 |
InChI Key |
UOLUPBDKXZXUBM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(CC#C)C1CCC2=CC=CC=C12 |
Origin of Product |
United States |
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